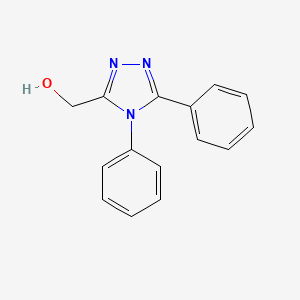
(ジフェニル-4H-1,2,4-トリアゾール-3-イル)メタノール
概要
説明
(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is a chemical compound with the molecular formula C15H13N3O. It is characterized by a triazole ring fused with two phenyl groups and a hydroxymethyl group attached to the triazole nitrogen
科学的研究の応用
(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various triazole derivatives, which are important in medicinal chemistry.
Biology: : The compound and its derivatives are studied for their biological activities, including antimicrobial and antifungal properties.
Medicine: : Triazole derivatives are explored for their potential use in treating infections and other medical conditions.
Industry: : The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
It’s worth noting that compounds with the 1,2,4-triazole scaffold, such as fluconazole and alprazolam, have been known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Biochemical Pathways
Compounds containing the 1,2,4-triazole ring have been known to affect a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .
Pharmacokinetics
The unique structure of the 1,2,4-triazole ring allows its derivatives to easily bind with a variety of enzymes and receptors in biological systems, potentially affecting their bioavailability .
Result of Action
Compounds containing the 1,2,4-triazole ring have been known to exhibit a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .
Action Environment
It’s worth noting that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (diphenyl-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of hydrazones derived from phenylhydrazine and carboxylic acids or their derivatives. The reaction conditions often require heating in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the oxygen atom, resulting in a triazole derivative without the hydroxymethyl group.
Substitution: : The phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are employed.
Major Products Formed
Oxidation: : Diphenyl-4H-1,2,4-triazol-3-yl carboxylic acid.
Reduction: : Diphenyl-4H-1,2,4-triazol-3-ylmethane.
Substitution: : Nitro-substituted or halogenated derivatives of the phenyl groups.
類似化合物との比較
(Diphenyl-4H-1,2,4-triazol-3-yl)methanol: is compared with other similar compounds, such as (4-methyl-4H-1,2,4-triazol-3-yl)methanol and (4-phenyl-4H-1,2,4-triazol-3-yl)methanol . These compounds share the core triazole structure but differ in their substituents, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
(4-methyl-4H-1,2,4-triazol-3-yl)methanol
(4-phenyl-4H-1,2,4-triazol-3-yl)methanol
(4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanol
特性
IUPAC Name |
(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSXOVPLRTIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















